2,3-Dimethoxy-5-methyl-1,4-benzoquinone 2,3-Dimethoxy-5-methyl-1,4-benzoquinone Ubiquinone-0 is a derivative of benzoquinone carrying a 5-methyl substituent; and methoxy substituents at positions 2 and 3. The core structure of the ubiquinone group of compounds. It has a role as an Escherichia coli metabolite and a human metabolite.
Ubiquinone-0 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2,3-Dimethoxy-5-methyl-1,4-benzoquinone is a natural product found in Antrodia cinnamomea, Taiwanofungus salmoneus, and Taiwanofungus camphoratus with data available.
Brand Name: Vulcanchem
CAS No.: 605-94-7
VCID: VC21335774
InChI: InChI=1S/C9H10O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4H,1-3H3
SMILES: CC1=CC(=O)C(=C(C1=O)OC)OC
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol

2,3-Dimethoxy-5-methyl-1,4-benzoquinone

CAS No.: 605-94-7

VCID: VC21335774

Molecular Formula: C9H10O4

Molecular Weight: 182.17 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethoxy-5-methyl-1,4-benzoquinone - 605-94-7

Description

2,3-Dimethoxy-5-methyl-1,4-benzoquinone is a chemical compound with the molecular formula C9H10O4 and a molecular weight of 182.18 g/mol . It is also known as coenzyme Q0, ubiquinone 0, or 2,3-dimethoxy-5-methyl-p-benzoquinone . This compound is a derivative of benzoquinone, which is a class of compounds known for their biological and pharmacological activities.

Synthesis Methods

The synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone involves several steps. One method starts with 3,4,5-trimethoxytoluene, which undergoes a Vilsmeier reaction with phosphorus oxychloride and N,N-dimethylformamide (DMF) to introduce an aldehyde group. The resulting compound is then oxidized to form the benzoquinone . Another method involves a series of reactions including chloromethylation, Williamson reaction, and oxidation, which provides a facile route for synthesizing benzoquinone analogues .

Biological and Pharmacological Activities

2,3-Dimethoxy-5-methyl-1,4-benzoquinone and its analogues have been studied for their biological activities. They are known to inhibit protocollagen-proline hydroxylase and suppress 5-lipoxygenase, making them useful for treating conditions like hepatocirrhosis, arteriosclerosis, Alzheimer’s disease, and Parkinson’s disease . Derivatives of this compound, such as idebenone, have shown membrane-stabilizing activity and antioxidant effects, which can be beneficial in treating neurological disorders .

Safety and Hazards

The compound is classified as a skin and eye irritant and may cause respiratory irritation. It is categorized under the GHS classification as Skin Irrit. 2, Eye Irrit. 2, and STOT SE 3 . Handling requires protective measures such as gloves, safety glasses, and a mask to prevent exposure.

Applications and Future Research

Given its pharmacological properties, 2,3-dimethoxy-5-methyl-1,4-benzoquinone serves as a valuable starting material for synthesizing other benzoquinone analogues. Future research may focus on exploring its potential therapeutic applications and developing more efficient synthesis methods to enhance its availability for medical and scientific use.

CAS No. 605-94-7
Product Name 2,3-Dimethoxy-5-methyl-1,4-benzoquinone
Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
IUPAC Name 2,3-dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C9H10O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4H,1-3H3
Standard InChIKey UIXPTCZPFCVOQF-UHFFFAOYSA-N
SMILES CC1=CC(=O)C(=C(C1=O)OC)OC
Canonical SMILES CC1=CC(=O)C(=C(C1=O)OC)OC
Melting Point 59.5 °C
Synonyms 2,3-dimethoxy-5-methyl-1,4-benzoquinone
2,3-dimethoxy-5-methyl-2,5-cyclohexadiene-1,4-dione
CCRIS 7153
coenzyme Qo
ubiquinone 0
ubiquinone-0
ubiquinone-O
UQ(0) cpd
Reference Kaplunet al. Glyoxylate carboligase lacks the canonical active site glutamate of thiamin-dependent enzymes Nature Chemical Biology, doi: 10.1038/nchembio.62, published online 6 January 2008. http://www.nature.com/naturechemicalbiology
A primary hydrogen-deuterium isotope effect observed at the single-molecule level. Lu et al. Nature Chemistry, doi: 10.1038/nchem.821, published online 12 September 2010 http://www.nature.com/nchem
PubChem Compound 69068
Last Modified Aug 15 2023

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